N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide
Description
Historical Evolution of Imidazole Derivatives in Medicinal Chemistry
The imidazole nucleus entered pharmacological prominence following Heinrich Debus' 1858 synthesis using glyoxal, formaldehyde, and ammonia. Early applications focused on natural products like histamine and purine bases, but synthetic breakthroughs in the 20th century unlocked its therapeutic potential. The 1976 introduction of cimetidine—a prototypical imidazole-based H2 receptor antagonist—validated the scaffold's capacity for precise enzyme modulation. Subsequent decades witnessed exponential growth in imidazole medicinal chemistry, with over 150 FDA-approved drugs now containing this heterocycle, including antifungals (ketoconazole), antihypertensives (losartan), and antiparasitics (metronidazole).
Key milestones in imidazole drug development:
This progression reflects three evolutionary phases: 1) Empirical discovery of natural imidazole alkaloids, 2) Rational modification for receptor specificity, and 3) Hybridization with ancillary pharmacophores like carboxamides to optimize drug-likeness.
Structural Significance of N-Substituted Imidazole Carboxamides
N-substituted imidazole carboxamides constitute a strategic advancement in heterocyclic drug design. The carboxamide group (-CONH-) introduces two critical properties:
- Conformational adaptability : The rotatable C-N bond enables optimal spatial orientation for target engagement while maintaining planarity in the imidazole ring for π-stacking interactions.
- Hydrogen bond modulation : The carbonyl oxygen acts as hydrogen bond acceptor, while the NH group serves as donor, facilitating interactions with biological targets like kinase ATP pockets or GPCR allosteric sites.
In N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide, structural optimization manifests through:
- Imidazole N1-substitution : The carboxamide at N1 position avoids metabolic liabilities associated with C2/C4 substitution while preserving tautomerization capacity essential for binding versatility.
- Phenethyl spacer : A two-carbon chain between the imidazole and dimethoxyphenyl group balances lipophilicity and solubility, as evidenced by LogP calculations in analogous compounds.
- 3,4-Dimethoxy substitution : The electron-donating methoxy groups enhance π-system electron density, improving interaction with aromatic residues in target proteins. Recent molecular docking studies on similar derivatives show methoxy groups forming stable CH-π interactions with tryptophan residues in kinase binding pockets.
Comparative analysis of imidazole carboxamide derivatives:
*Inferred from structural analogs with lipid-lowering activity in Triton WR-1339 models.
The targeted compound's design incorporates lessons from earlier generations:
- Avoiding metabolic hotspots through N1-substitution rather than C2/C4 modification
- Utilizing carboxamide as a bioisostere for labile ester groups in proto-drug designs
- Balancing hydrophilicity via methoxy groups while maintaining blood-brain barrier penetration potential
Ongoing research focuses on optimizing these parameters through:
- Varying alkoxy substituents on the phenyl ring
- Modifying the ethyl spacer length
- Exploring alternative carboxamide N-substituents
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-12-4-3-11(9-13(12)20-2)5-6-16-14(18)17-8-7-15-10-17/h3-4,7-10H,5-6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXWUCCDWWMEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2C=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with imidazole-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent such as dichloromethane . The reaction mixture is stirred at low temperatures and then gradually warmed to room temperature, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is in oncology. Compounds related to imidazole have been shown to exhibit significant anticancer activity by inhibiting tubulin polymerization, similar to the natural product Combretastatin A4. This compound effectively disrupts blood flow to tumors, leading to cell death .
Recent studies have indicated that derivatives of imidazole can enhance cytotoxicity against various cancer cell lines. For example, imidazolium salts with structural modifications have demonstrated potent cytotoxic effects against HepG2 and HT-29 cancer cells . The structure-activity relationship (SAR) indicates that specific substitutions on the imidazole ring can enhance biological activity.
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. Research has highlighted the importance of imidazole derivatives in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Potential Applications in Drug Development
The versatility of this compound positions it as a candidate for further development in drug formulations. Its ability to interact with various biological targets suggests potential applications in treating diseases beyond cancer and inflammation.
Case Studies
Case Study 1: Cancer Treatment
A study evaluating the efficacy of imidazole derivatives found that specific compounds exhibited IC50 values comparable to existing chemotherapeutics. This reinforces the potential for this compound as a lead compound in developing new anticancer agents .
Case Study 2: Anti-inflammatory Research
In vitro studies demonstrated that imidazole derivatives could inhibit key pro-inflammatory cytokines. This suggests a mechanism through which this compound could be utilized in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The dimethoxyphenyl group can interact with biological membranes or proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Heterocycle Differences :
- The imidazole core in the target compound is smaller and less aromatic than the benzimidazole in the analog from –2. This reduces steric hindrance but may limit π-π stacking interactions in biological targets .
- Rip-B () replaces the imidazole with a benzamide group, eliminating heterocyclic nitrogen atoms critical for hydrogen bonding .
Substituent Effects: The 3,4-dimethoxyphenethyl chain in the target compound enhances lipophilicity compared to the 4-methoxyphenyl and 4-dimethylaminophenylmethyl groups in analogs . Methoxy groups may improve blood-brain barrier penetration but reduce metabolic stability due to demethylation risks.
Synthetic Efficiency :
- The one-pot reductive cyclization method (Na₂S₂O₄/DMSO) used for the benzimidazole analog offers high yield and scalability compared to traditional multi-step syntheses . The target compound’s synthesis route remains unspecified but may face challenges due to discontinuation .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Properties
Key Observations:
Lipophilicity: The benzimidazole analog (LogP ~3.2) is more lipophilic than the target compound (LogP ~1.8), favoring tissue penetration but increasing off-target binding risks . The dimethylamino group in ’s compound reduces LogP, enhancing aqueous solubility .
Biological Activity :
- Benzimidazole-carboxamides (–2) are associated with anticancer activity due to their ability to intercalate DNA or inhibit kinases .
- The target compound’s imidazole core may target CNS receptors (e.g., serotonin or dopamine receptors) given structural similarities to psychoactive dimethoxyphenyl derivatives .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is a synthetic organic compound belonging to the imidazole derivative class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O3, with a molecular weight of approximately 275.3 g/mol. The structure features an imidazole moiety linked to a 3,4-dimethoxyphenyl side chain, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The imidazole ring is known for its role in modulating enzyme activities by acting as a competitive inhibitor or by binding to active sites, thereby blocking substrate access. Additionally, it may influence signaling pathways involved in cell growth and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds containing imidazole rings are often associated with antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
- Antitumor Activity : The compound has shown potential in inducing apoptosis in cancer cells. Studies have reported significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study: Antitumor Activity
In a study assessing the antitumor properties of this compound, researchers evaluated its effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different cell lines. Notably, it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Caspase activation |
| HCT116 | 25 | Cell cycle arrest |
Q & A
Basic: What are the standard synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide?
The synthesis typically involves alkylation or coupling reactions. For example, allylation of a pre-synthesized imidazole precursor (e.g., 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole) using allyl bromide in dimethyl sulfoxide (DMSO) with potassium hydroxide as a base, followed by purification via diethyl ether extraction and crystallization . Carboxamide formation may require condensation reactions with activated carbonyl intermediates, using reagents like carbonyldiimidazole or isocyanates under anhydrous conditions . Key characterization techniques include NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography to confirm regiochemistry and purity .
Basic: How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction is the gold standard. For example, in related imidazole derivatives, X-ray analysis revealed non-planar conformations, dihedral angles between aromatic rings (e.g., 35.78° between imidazole and 3,4-dimethoxyphenyl groups), and intermolecular interactions like C–H⋯O hydrogen bonds or C–H⋯π stacking, which stabilize the crystal lattice . Computational methods (DFT) can supplement experimental data to validate bond lengths and angles .
Advanced: How can regioselectivity challenges during alkylation of the imidazole ring be addressed?
Regioselectivity is influenced by reaction conditions. For example:
- Base choice : Strong bases like NaH in DMF favor N-alkylation over O-alkylation .
- Protecting groups : Introducing temporary protecting groups (e.g., benzyl for competing NH sites) directs alkylation to the desired position .
- Catalysts : Copper(I) catalysts in Ullmann-type couplings improve selectivity for aryl-ethyl linkages .
Post-reaction analysis via HPLC or LC-MS helps identify byproducts, enabling iterative optimization .
Advanced: What computational strategies predict biological target interactions for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used. For example:
- Docking : Align the compound with protein active sites (e.g., α-glucosidase) to assess binding affinity and pose, as seen in similar imidazole derivatives .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Advanced: How to resolve contradictions in reported bioactivity data for imidazole derivatives?
Contradictions may arise from assay variability or impurities. Methodological solutions include:
- Standardized assays : Repeat experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays).
- Purity verification : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) to exclude confounding factors .
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Basic: What are common applications of this compound in medicinal chemistry?
It serves as a precursor for:
- Anticancer agents : Modifications at the carboxamide or ethyl linker enhance topoisomerase inhibition .
- Antimicrobials : Substitutions with halogenated aryl groups improve bacterial membrane penetration .
- Neuroprotective agents : The 3,4-dimethoxyphenyl moiety mimics catechol structures, targeting dopamine receptors .
Advanced: What strategies optimize crystallization for X-ray analysis?
- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation, promoting large crystals .
- Temperature control : Crystallize at 4°C to reduce thermal motion artifacts .
- Additives : Introduce trace ions (e.g., Cl⁻) to stabilize charged intermediates, as seen in azanium chloride derivatives .
Advanced: How to analyze electronic effects of the 3,4-dimethoxyphenyl group on reactivity?
- DFT calculations : Compute HOMO/LUMO energies (e.g., Gaussian 09) to assess electron-donating effects of methoxy groups, which lower oxidation potentials .
- Electrochemical assays : Cyclic voltammetry in acetonitrile reveals redox peaks correlating with substituent electronic profiles .
Basic: What safety protocols are recommended during synthesis?
- Handling : Use gloves and fume hoods due to potential irritancy of allyl bromide and DMSO .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
- Crystallization safety : Avoid static discharge when handling diethyl ether .
Advanced: How does substituent variation on the imidazole ring affect pharmacokinetics?
- LogP analysis : Introduce polar groups (e.g., -OH) to reduce logP, improving aqueous solubility .
- Metabolic stability : Replace metabolically labile groups (e.g., allyl) with cyclopropyl, as seen in ethyl 2-cyclopropylimidazole derivatives, to prolong half-life .
Validate with in vitro microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
